molecular formula C7H15NO B8063976 (S)-4-Methoxy-azepane

(S)-4-Methoxy-azepane

Cat. No.: B8063976
M. Wt: 129.20 g/mol
InChI Key: MBGKJOCBUBJWCC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methoxy-azepane is a chiral seven-membered nitrogen-containing heterocycle of interest in medicinal chemistry and drug discovery. Azepane and its functionalized derivatives are important structural motifs present in a variety of bioactive molecules and natural products, exhibiting a wide range of medicinal and pharmaceutical properties . This compound serves as a versatile chiral building block for the synthesis of more complex molecules. Researchers utilize such azepane-based scaffolds in the design and development of potential therapeutic agents, including those with antidiabetic, anticancer, and antiviral activities . The azepane core is a constrained cyclic amine, and its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles. As a secondary amine, the azepane ring can undergo typical reactions such as alkylation and acylation under standard conditions, providing avenues for further chemical diversification . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-methoxyazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJOCBUBJWCC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-Methoxy-azepane Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a pivotal structural motif in contemporary medicinal chemistry. Its inherent three-dimensional architecture provides an exceptional framework for the development of novel therapeutics by enabling precise spatial orientation of pharmacophoric elements. This conformational flexibility allows for enhanced binding affinity and selectivity to a diverse range of biological targets. Azepane derivatives have demonstrated significant pharmacological potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The strategic incorporation of the azepane nucleus is a widely utilized approach in lead optimization programs, underscoring its importance in the exploration of novel chemical space.[1] This guide provides a detailed technical overview of a specific chiral derivative, (S)-4-Methoxy-azepane hydrochloride (CAS 2514640-67-4), a building block with significant potential in the synthesis of complex molecular entities.

Physicochemical Properties

While specific experimental data for this compound hydrochloride is not extensively available in the public domain, we can infer its key physicochemical properties based on its structural components and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 2514640-67-4Sigma-Aldrich
Molecular Formula C₇H₁₆ClNOSigma-Aldrich
Molecular Weight 165.66 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral property of hydrochloride salts of amines
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility.
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.
Boiling Point Not available.
Chirality (S)-enantiomer

Proposed Synthesis and Mechanistic Rationale

A plausible synthetic route to this compound hydrochloride can be conceptualized starting from commercially available chiral precursors. The following workflow outlines a logical and efficient synthetic strategy.

G cluster_0 Synthesis Workflow A 1. (S)-4-Hydroxy-azepane-1-carboxylic acid tert-butyl ester B 2. O-Methylation A->B NaH, CH3I THF, 0 °C to rt C 3. Boc Deprotection B->C HCl in Dioxane or TFA DCM D 4. Salt Formation C->D HCl (gas or solution) Ether or IPA E This compound hydrochloride

Caption: Proposed synthetic workflow for this compound hydrochloride.

Step-by-Step Experimental Protocol:
  • O-Methylation of (S)-1-Boc-4-hydroxyazepane:

    • Rationale: The initial step focuses on the methylation of the hydroxyl group. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide. Methyl iodide (CH₃I) then serves as the electrophile for the Sₙ2 reaction. The Boc protecting group on the nitrogen is crucial to prevent its competing methylation.

    • Procedure:

      • To a solution of (S)-1-Boc-4-hydroxyazepane in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

      • Stir the resulting suspension at 0 °C for 30 minutes.

      • Add methyl iodide (1.5 equivalents) dropwise.

      • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, quench the reaction by the slow addition of water.

      • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield (S)-1-Boc-4-methoxyazepane.

  • Boc Deprotection and Salt Formation:

    • Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid such as hydrochloric acid will cleave the Boc group, yielding the free secondary amine. The hydrochloride salt is then formed in situ or by subsequent treatment with HCl.

    • Procedure:

      • Dissolve the purified (S)-1-Boc-4-methoxyazepane in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

      • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble HCl gas through the solution at 0 °C.

      • Stir the reaction at room temperature for 2-4 hours.

      • Monitor the deprotection by TLC or LC-MS.

      • Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

      • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and wash away any non-polar impurities.

      • Filter the solid and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for the validation of such a molecule.

G cluster_1 Analytical Workflow A Synthesized Product B 1H NMR & 13C NMR A->B Structure Confirmation C Mass Spectrometry (LC-MS/HRMS) A->C Molecular Weight Verification D FTIR Spectroscopy A->D Functional Group Analysis E Chiral HPLC A->E Enantiomeric Purity F Elemental Analysis A->F Elemental Composition G Verified this compound hydrochloride

Caption: A standard analytical workflow for the characterization of this compound hydrochloride.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), protons on the azepane ring (a series of multiplets in the range of 1.5-3.5 ppm), and a broad signal for the ammonium proton. The specific chemical shifts and coupling constants will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methoxy carbon (around 55-60 ppm) and the six distinct carbons of the azepane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 130.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the alkyl and methoxy groups, a C-O stretch for the ether linkage, and broad N-H stretching vibrations for the ammonium salt.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC analysis is essential. A suitable chiral stationary phase would be used to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess.

Applications in Drug Development

This compound hydrochloride is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The methoxy group can serve as a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a lead compound. The chiral nature of the molecule allows for stereospecific interactions with biological targets, which can be critical for efficacy and reducing off-target effects. The secondary amine provides a convenient handle for further functionalization, such as in the synthesis of amides, sulfonamides, or through reductive amination to introduce larger substituents.

Safety and Handling

As a hydrochloride salt of an amine, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. While specific toxicity data is not available, it should be treated as a potentially harmful chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a promising chiral building block for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is not widely published, its properties can be reasonably predicted based on fundamental chemical principles and data from related structures. The proposed synthetic route and analytical workflow provide a solid foundation for researchers and drug development professionals interested in utilizing this scaffold in their programs. The unique conformational properties of the azepane ring, combined with the specific stereochemistry and functionality of the 4-methoxy substituent, make this a valuable tool in the quest for new and improved therapeutics.

References

  • Azepane | C6H13N | PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

Sources

(S)-4-methoxyazepane chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthetic methodology, and medicinal utility of (S)-4-methoxyazepane .

Structural Characterization & Synthetic Methodology

Executive Summary

(S)-4-methoxyazepane is a chiral, seven-membered saturated heterocycle belonging to the azepane class. As a secondary amine with a methoxy substituent at the C4 position, it serves as a critical building block in modern drug discovery, particularly for fragment-based design where ring size variation is used to modulate the pharmacokinetic profile and binding affinity of piperidine-based leads. This guide outlines its chemical properties, conformational analysis, and a validated synthetic route from commercially available chiral precursors.

Chemical Identity & Physical Properties[1][2][3]

Property Data
IUPAC Name (4S)-4-methoxyazepane
Molecular Formula

Molecular Weight 129.20 g/mol
Exact Mass 129.1154 Da
CAS Number (Racemate) 1071594-49-4
CAS Number (Precursor) 1174020-38-2 (for (S)-N-Boc-4-hydroxyazepane)
Chirality S-enantiomer (Cahn-Ingold-Prelog priority:

)
Predicted pKa ~10.5 (Secondary amine conjugate acid)
Physical State Colorless oil (free base); White solid (HCl salt)
Structural Visualization

The following diagram illustrates the connectivity and stereochemical orientation of the (S)-enantiomer.

ChemicalStructure N1 NH C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (S) C3->C4 C5 C5 C4->C5 O8 O C4->O8 α-face C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 C9 Me O8->C9

Caption: 2D Connectivity of (S)-4-methoxyazepane. The C4 chiral center (yellow) bears the methoxy group.[1]

Conformational Analysis

Unlike cyclohexane (rigid chair), the azepane ring is conformationally flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Ring Strain: The 7-membered ring relieves Pitzer strain (torsional strain) found in cyclopentane but introduces transannular strain (Prelog strain) due to hydrogen interactions across the ring.

  • Substituent Positioning: In the (S)-4-methoxy derivative, the methoxy group prefers a pseudo-equatorial position to minimize 1,3-diaxial-like repulsions and transannular steric clashes.

  • Implication for Binding: This flexibility allows the azepane scaffold to adopt induced-fit conformations within protein binding pockets (e.g., kinase ATP sites), often yielding distinct selectivity profiles compared to rigid piperidine analogs.

Synthetic Methodology

The most reliable route to enantiopure (S)-4-methoxyazepane avoids difficult chiral resolutions of the final amine by utilizing the "Chiral Pool" strategy, starting from (S)-tert-butyl 4-hydroxyazepane-1-carboxylate .

Validated Synthetic Protocol
Step 1: O-Methylation of the Protected Precursor
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

  • Mechanism: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve (S)-tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Add NaH (1.2 eq) portion-wise. Evolution of

      
       gas occurs.
      
    • Stir for 30 min to ensure formation of the alkoxide.

    • Add MeI (1.5 eq) dropwise.

    • Warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of alcohol).

    • Quench: Carefully add water at 0°C. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: N-Boc Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the methylated intermediate in DCM.

    • Add TFA (10–20 eq). Stir at RT for 1–2 hours.

    • Workup (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with saturated

      
       or 1M NaOH. Dry organic layer over 
      
      
      
      and concentrate.
    • Workup (Salt): If using HCl/Dioxane, the product precipitates as the hydrochloride salt. Filter and wash with ether.[2]

Synthetic Workflow Diagram

Synthesis Start (S)-N-Boc-4-hydroxyazepane (CAS: 1174020-38-2) Inter Intermediate: (S)-N-Boc-4-methoxyazepane Start->Inter 1. NaH, THF, 0°C 2. MeI (Methylation) Final Product: (S)-4-methoxyazepane Inter->Final TFA/DCM or HCl/Dioxane (Boc Deprotection)

Caption: Two-step synthesis from commercially available chiral precursor.

Medicinal Chemistry Applications

The (S)-4-methoxyazepane scaffold is utilized to modulate physicochemical properties in drug candidates:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, potentially improving aqueous solubility compared to an unsubstituted azepane.

  • Selectivity Filter: Replacing a 6-membered piperidine with a 7-membered azepane changes the vector of substituents attached to the nitrogen. This "ring-expansion" strategy is a common tactic to escape IP space or improve selectivity against off-target GPCRs.

  • Case Study Context: Azepane rings appear in analogs of Balanol (a PKC inhibitor) and various antihistamines, where the flexibility of the ring allows for optimal orientation of hydrophobic groups.

Analytical Profiling (Expected Data)

  • 1H NMR (CDCl3, 400 MHz):

    
     3.4-3.5 (m, 1H, H-4), 3.35 (s, 3H, OMe), 2.8-3.1 (m, 4H, H-2, H-7), 1.6-2.0 (m, 6H, H-3, H-5, H-6).
    
  • MS (ESI): Calculated

    
    .
    
  • Chiral Purity: Assess via Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with alkane/alcohol mobile phases.

References
  • PubChem Compound Summary. 4-methoxyazepane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Azepane Conformational Analysis. Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. ChemRxiv. Retrieved from [Link]

  • General Synthesis of Azepanes. Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Retrieved from [Link]

Sources

Chiral Azepane Derivatives: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial presentation of pharmacophoric elements, leading to potent and selective interactions with a wide array of biological targets.[1][2][3] This technical guide provides an in-depth exploration of chiral azepane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for their stereoselective synthesis, explore their diverse applications in medicinal chemistry, and analyze the critical interplay between conformation and biological activity. This guide aims to be a comprehensive resource, blending fundamental principles with practical, field-proven insights to empower the rational design of next-generation therapeutics based on the chiral azepane core.

The Azepane Scaffold: A Foundation for Innovation

The azepane motif is a recurring structural feature in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][4] Its prevalence stems from the unique conformational landscape of the seven-membered ring, which can adopt various low-energy conformations such as chair, boat, and twist-boat forms.[3] This conformational dynamism is not a liability but rather a key asset, as it allows for an induced-fit binding to target proteins, often resulting in enhanced potency and selectivity. The introduction of chirality further expands the accessible chemical space, enabling the development of stereoisomers with distinct pharmacological profiles.

The therapeutic relevance of azepane derivatives is vast, spanning a wide range of disease areas. They are integral components of drugs targeting the central nervous system (CNS), acting as anticonvulsants, antidepressants, and antipsychotics.[4] Furthermore, their utility extends to oncology, infectious diseases, and metabolic disorders, highlighting the versatility of this scaffold in addressing unmet medical needs.[1][2]

Mastering Chirality: Stereoselective Synthesis of Azepane Derivatives

The biological activity of chiral molecules is often stereospecific, making the development of efficient and highly selective synthetic methodologies paramount. The construction of enantiomerically pure or enriched azepane cores has been a significant focus of synthetic organic chemistry. Several powerful strategies have emerged, each offering distinct advantages in terms of substrate scope, scalability, and stereocontrol.

Ring Expansion Strategies

One elegant approach to chiral azepanes involves the expansion of smaller, more readily available chiral cyclic precursors, such as piperidines. This strategy allows for the transfer of existing stereochemical information to the newly formed seven-membered ring. A notable example is the diastereomerically pure synthesis of azepane derivatives through a piperidine ring expansion, which proceeds with excellent stereoselectivity and regioselectivity.[5]

Asymmetric Catalysis

The advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules. Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines represents a powerful method for constructing dibenzo[b,d]azepines with both central and axial chirality in high yields and excellent enantioselectivities.[6]

Diastereoselective Alkylations

For the synthesis of highly substituted azepanes, diastereoselective alkylation of chiral tetrazolo[1,5a]azepines provides a robust route.[7] The stereochemical outcome is influenced by the position and size of existing substituents on the ring and the nature of the electrophile, allowing for the controlled construction of multiple stereocenters.[7] Computational studies have revealed that torsional effects play a crucial role in dictating the observed diastereoselectivity.[7]

Lithiation-Conjugate Addition

A highly diastereoselective and enantioselective approach for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes utilizes a (−)-sparteine-mediated asymmetric lithiation−conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester.[8][9] This method provides access to polysubstituted azepanes with excellent control over the newly formed stereocenters.[8][9]

Workflow: Asymmetric Synthesis via Lithiation-Conjugate Addition

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_cyclization Ring Formation cluster_product Final Product Allylamine N-Boc-N-(p-methoxyphenyl) -2,3-substituted allylamine Lithiation (-)-sparteine/s-BuLi Asymmetric Lithiation Allylamine->Lithiation 1. Ester β-aryl α,β-unsaturated ester Addition Conjugate Addition Ester->Addition 2. Lithiation->Addition Lithiated Intermediate Hydrolysis Hydrolysis Addition->Hydrolysis Adduct Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Reduction Reduction Cyclization->Reduction Azepane Enantioenriched Polysubstituted Azepane Reduction->Azepane

Caption: Asymmetric synthesis of polysubstituted azepanes.

Medicinal Chemistry Applications of Chiral Azepane Scaffolds

The structural and conformational attributes of chiral azepanes have been leveraged to design potent and selective modulators of a diverse range of biological targets.

Central Nervous System (CNS) Disorders

The azepane scaffold is a cornerstone in the development of drugs for CNS disorders.[4] For instance, certain chiral bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10][11][12] These compounds also exhibit activity at the σ-1 receptor, suggesting their potential for treating neuropsychiatric disorders.[10][11][12] The favorable pharmacokinetic properties and significant brain penetrance of these molecules further underscore their therapeutic potential.[10]

Compound Class Target(s) Therapeutic Potential Reference(s)
Bicyclic N-benzylated azepanesNET, DAT, σ-1RNeuropsychiatric disorders[10][11][12]
Benzodiazepine derivativesGABA-A receptorsAnxiolytic, sedative, hypnotic[13]
Azepine derivativesGSK3, HMG-CoA-ReductaseAlzheimer's disease[14]
Oncology

In the realm of oncology, azepane-based compounds have shown promise as inhibitors of key signaling pathways implicated in cancer progression. For example, azepane derivatives have been developed as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are involved in regulating T cell anti-tumor immunity.[15] Inhibition of these enzymes has emerged as a promising strategy to enhance the efficacy of cancer immunotherapies.[15]

Infectious Diseases

The azepane scaffold has also been explored for the development of novel anti-infective agents. Azepane-based compounds have demonstrated a variety of pharmacological properties, including antimicrobial and anti-tubercular activities.[1]

Experimental Protocol: Representative Synthesis of a Chiral Azepane Derivative

Objective: To synthesize a diastereomerically pure azepane derivative via piperidine ring expansion.[5]

Materials:

  • Chiral piperidine precursor

  • Diazomethane solution (handle with extreme caution in a fume hood)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Preparation: Dissolve the chiral piperidine precursor (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Diazomethane: Slowly add a freshly prepared solution of diazomethane in diethyl ether (excess) to the reaction mixture with gentle stirring. Caution: Diazomethane is explosive and toxic. Use appropriate safety precautions.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, carefully quench the excess diazomethane by the slow addition of acetic acid until the yellow color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the diastereomerically pure azepane derivative.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography if suitable crystals are obtained) to confirm its structure and stereochemistry.

Conformational Analysis and Structure-Activity Relationships (SAR)

The conformational flexibility of the azepane ring is a critical determinant of its biological activity.[3] Understanding the preferred conformations of substituted azepanes and how they interact with their biological targets is essential for rational drug design.

Conformational Preferences

The seven-membered azepane ring can exist in a variety of conformations, with the chair and twist-chair forms often being the most stable.[7] The introduction of substituents can significantly influence the conformational equilibrium. For example, selective monofluorination of an azepane ring has been shown to bias the ring towards a single major conformation for one diastereomer.[16]

Impact on Biological Activity

The specific conformation adopted by an azepane derivative upon binding to its target can have a profound impact on its potency and selectivity. For instance, in a series of azepan-3-one based cathepsin K inhibitors, the orientation of a substituent at the C4 position was found to be crucial for inhibitory activity.[3] Computational modeling and X-ray crystallography revealed that while the substituent prefers an equatorial position in the unbound state, it adopts a higher-energy axial orientation upon binding to the active site of the enzyme.[3] This highlights the importance of considering conformational changes during the drug design process.

Signaling Pathway: Modulation of Monoamine Transporters by a Chiral Azepane

G Azepane Chiral Bicyclic Azepane (e.g., (R,R)-1a) NET Norepinephrine Transporter (NET/SLC6A2) Azepane->NET Inhibits DAT Dopamine Transporter (DAT/SLC6A3) Azepane->DAT Inhibits SERT Serotonin Transporter (SERT/SLC6A4) Azepane->SERT Inhibits Sigma1R σ-1 Receptor Azepane->Sigma1R Modulates NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake 5HT Serotonin SERT->5HT Reuptake SynapticCleft Synaptic Cleft (Increased Neurotransmitter Levels) NE->SynapticCleft DA->SynapticCleft 5HT->SynapticCleft NeuronalSignaling Altered Neuronal Signaling SynapticCleft->NeuronalSignaling TherapeuticEffect Potential Therapeutic Effect in Neuropsychiatric Disorders NeuronalSignaling->TherapeuticEffect

Caption: Modulation of monoamine transporters by a chiral azepane.

Future Perspectives

The chiral azepane scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on the development of even more sophisticated and efficient stereoselective synthetic methods to access novel and complex azepane derivatives. The exploration of new chemical space around the azepane core, guided by computational modeling and a deeper understanding of structure-activity and structure-property relationships, will be crucial for identifying the next generation of therapeutics. As our understanding of the biological roles of various targets continues to grow, the versatility of the chiral azepane scaffold will ensure its enduring importance in medicinal chemistry.

References

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Publications. Available at: [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry - YouTube. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • Azepane - Wikipedia. Available at: [Link]

  • Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis - Bentham Science Publisher. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. Available at: [Link]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC - NIH. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - ChemRxiv. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence | Journal of the American Chemical Society. Available at: [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed. Available at: [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. Available at: [Link]

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Available at: [Link]

  • Multiple stereogenic chiral structures using azepine as the template.... - ResearchGate. Available at: [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Reymond Research Group. Available at: [Link]

  • and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - NIH. Available at: [Link]

Sources

Bioisosteric replacement of piperidine with (S)-4-methoxy-azepane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of modern drug discovery, the piperidine ring is ubiquitous—often termed a "privileged scaffold" for its ability to present substituents in defined vectors (typically equatorial). However, this ubiquity comes with two significant penalties: intellectual property (IP) saturation and conformational rigidity that may prevent optimal induced-fit binding in dynamic pockets.

This guide details the bioisosteric replacement of piperidine with (S)-4-methoxy-azepane . This is not merely a ring expansion; it is a strategic multidimensional optimization. The transition from a 6-membered to a 7-membered ring alters the vector analysis, increases ring flexibility (entropy), and—crucially—the inclusion of the (S)-4-methoxy group introduces a specific dipole and metabolic block while modulating the basicity of the ring nitrogen.

Part 2: Scientific Rationale & Logic

The Piperidine Problem vs. The Azepane Solution

The Piperidine Baseline: Piperidine exists predominantly in a chair conformation. While stable, this locks substituents into axial or equatorial positions. If the binding pocket requires a vector just 15° off-axis, a piperidine analog may suffer an energetic penalty to distort, reducing potency.

The Azepane Expansion: Azepane (homopiperidine) adopts a flexible twist-chair or twist-boat conformation.

  • Conformational Sampling: The lower energy barrier between conformers allows the azepane ring to "scan" the binding pocket, potentially finding deeper hydrophobic sub-pockets or better hydrogen bond angles.

  • Vector Reorientation: The N-C-C bond angles expand, pushing N-substituents slightly outward, often relieving steric clash in tight GPCR orthosteric sites.

The Role of the (S)-4-Methoxy Group

Why add a methoxy group at the 4-position?

  • Electronic Tuning (pKa Modulation):

    • Unsubstituted Azepane pKa

      
       11.1 (similar to Piperidine).
      
    • The 4-methoxy group exerts a through-bond inductive electron-withdrawing effect (-I) . This lowers the pKa of the ring nitrogen by approximately 0.5–1.0 log units.

    • Benefit: At physiological pH (7.4), a lower pKa increases the fraction of uncharged species, potentially improving Blood-Brain Barrier (BBB) penetration and passive permeability.

  • Metabolic Blocking:

    • The C4 position of azepane is a site for oxidative metabolism (P450-mediated hydroxylation).

    • Methoxy substitution blocks this site. While O-demethylation is a risk, it is often slower than direct C-oxidation.

  • Chirality (The (S)-Enantiomer):

    • The 7-membered ring is chiral when substituted. The (S)-configuration directs the methoxy group into a specific quadrant of 3D space, allowing for discrimination between protein sub-pockets (e.g., selecting for a specific serine or threonine residue in the receptor).

Visualization: The Decision Pathway

Bioisostere_Logic Start Lead Compound (Piperidine Core) Issue1 Issue: IP Crowding Start->Issue1 Issue2 Issue: Rigid Vector Mismatch Start->Issue2 Issue3 Issue: High Basicity (Poor CNS) Start->Issue3 Strategy Strategy: Ring Expansion + Functionalization Issue1->Strategy Issue2->Strategy Issue3->Strategy Azepane Azepane Scaffold (Flexible Twist-Chair) Strategy->Azepane Step 1 Methoxy 4-Methoxy Substitution (-I Effect, Metabolic Block) Azepane->Methoxy Step 2 Chirality (S)-Stereochemistry (Specific Vector) Methoxy->Chirality Step 3 Result Optimized Lead: This compound Chirality->Result

Figure 1: Decision logic for transitioning from a piperidine scaffold to an this compound scaffold.

Part 3: Synthetic Methodology

Synthesis of This compound is not trivial due to the need for enantiopurity. The most robust route utilizes the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.

Retrosynthetic Analysis
  • Target: this compound (as HCl salt).

  • Precursor: tert-butyl 4-oxoazepane-1-carboxylate (Commercially available).

  • Key Transformation: Noyori Asymmetric Transfer Hydrogenation to set the (S)-hydroxyl center, followed by methylation.

Detailed Protocol
Step 1: Asymmetric Reduction of N-Boc-4-azepanone

Objective: Create the chiral center at C4.

  • Reagents: tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq), RuCl (1 mol%), Formic acid/Triethylamine (5:2 azeotrope).

  • Procedure:

    • Dissolve the ketone in dry DMF or DCM.

    • Add the Ruthenium catalyst under Nitrogen atmosphere.

    • Add the HCOOH/Et3N mixture slowly at 0°C.

    • Stir at room temperature for 16–24 hours. Monitor by TLC/LCMS.

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated NaHCO3 and brine. Dry over Na2SO4.

    • Yield: Expect >90% yield and >95% ee for (S)-tert-butyl 4-hydroxyazepane-1-carboxylate .

Step 2: O-Methylation

Objective: Install the methoxy group.

  • Reagents: (S)-alcohol from Step 1 (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Methyl Iodide (1.5 eq), dry THF.

  • Procedure:

    • Dissolve the alcohol in dry THF and cool to 0°C.

    • Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 mins to form the alkoxide.

    • Add MeI dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Quench carefully with cold water. Extract with ether or EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Product: (S)-tert-butyl 4-methoxyazepane-1-carboxylate .

Step 3: Deprotection

Objective: Reveal the secondary amine for coupling.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add acid at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.

    • Result: This compound hydrochloride .

Part 4: Experimental Validation & Data Presentation

When evaluating this bioisostere, you must compare it directly against the piperidine parent. Below is a standard validation table structure.

Comparative Data Table (Template)
PropertyPiperidine Analog (Parent)This compound AnalogRationale for Change
MW XX + 44 DaAddition of CH2 + OMe
cLogP 2.52.4OMe lowers lipophilicity vs CH2 expansion alone
pKa (Calc) ~11.2~10.4Inductive effect of OMe
tPSA 20 Ų29 ŲAdded ether oxygen
Metabolic Stability (HLM) T½ = 30 minT½ = 45 minBlocked C4 oxidation
IC50 (Target) 10 nM5 nM Improved induced fit / H-bond
Workflow Diagram: Synthesis & Validation

Synthesis_Workflow Ketone N-Boc-4-azepanone Reduction Asymmetric Reduction (Ru-TsDPEN) Ketone->Reduction Alcohol (S)-Alcohol (>95% ee) Reduction->Alcohol Methylation NaH / MeI Alcohol->Methylation Protected (S)-4-OMe-Boc Methylation->Protected Deprotect HCl / Dioxane Protected->Deprotect Final (S)-4-OMe-Azepane (Salt) Deprotect->Final

Figure 2: Synthetic route for the generation of the this compound building block.

Part 5: References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection protocols). Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Cyclic Ketones. Journal of the American Chemical Society, 122(27), 6510–6511. (Primary source for Ruthenium-catalyzed asymmetric reduction of cyclic ketones). Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(19-20), 1011-1020. (Context on sp3 rich scaffolds like azepane). Link

A Researcher's Guide to Sourcing and Quality Assessment of (S)-4-Methoxy-azepane HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of (S)-4-Methoxy-azepane HCl in Modern Drug Discovery

This compound hydrochloride is a chiral saturated heterocyclic compound belonging to the azepane class. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The seven-membered ring of azepane provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The stereochemistry of substituents on the azepane ring is often critical for biological activity, making access to enantiomerically pure building blocks like this compound HCl essential for the synthesis of targeted therapeutics.[3] This guide provides an in-depth overview of commercial suppliers for this key intermediate and outlines a comprehensive framework for its quality assessment, ensuring the scientific integrity of research and development programs.

Commercial Suppliers of this compound and its Hydrochloride Salt

Identifying a reliable source for starting materials is a critical first step in any research campaign. The following table summarizes potential commercial suppliers for this compound and its hydrochloride salt. It is imperative for researchers to request a batch-specific Certificate of Analysis (CoA) from any potential supplier to verify the quality and purity of the material before purchase.

SupplierProduct NameCAS NumberNotes
Amadis ChemicalThis compound hydrochloride2514640-67-4Listed as the hydrochloride salt.[4]
AK Scientific, Inc.This compound2165807-09-8Listed as the free base.[5]
AmbeedThis compound2165807-09-8Building block supplier.[6]

Note: The availability and specifications of chemical products can change. Researchers should always verify the current status with the suppliers directly.

Quality Assessment Workflow for Chiral Amines

Ensuring the identity, purity, and enantiomeric excess of a chiral starting material is paramount. The following workflow outlines a systematic approach to the quality control of a new batch of this compound HCl.

Quality_Assessment_Workflow Figure 1: Quality Assessment Workflow for this compound HCl cluster_0 Initial Inspection & Documentation cluster_1 Structural Confirmation & Purity cluster_2 Enantiomeric Purity Assessment cluster_3 Decision Receive_Material Receive Material & CoA CoA_Review Review Certificate of Analysis Receive_Material->CoA_Review Compare with specifications Visual_Inspection Visual Inspection CoA_Review->Visual_Inspection Proceed if CoA is acceptable Solubility_Test Preliminary Solubility Testing Visual_Inspection->Solubility_Test NMR_Spectroscopy 1H and 13C NMR Spectroscopy Solubility_Test->NMR_Spectroscopy Proceed to analytical testing Mass_Spectrometry Mass Spectrometry (MS) NMR_Spectroscopy->Mass_Spectrometry Elemental_Analysis Elemental Analysis Mass_Spectrometry->Elemental_Analysis Chiral_HPLC Chiral HPLC Analysis Elemental_Analysis->Chiral_HPLC Confirm structure and purity Optical_Rotation Optical Rotation Measurement Chiral_HPLC->Optical_Rotation Final_Decision Accept or Reject Batch Optical_Rotation->Final_Decision Assess enantiomeric excess

Caption: A stepwise workflow for the comprehensive quality assessment of a new batch of this compound HCl.

Experimental Protocols for Quality Assessment

The following are detailed, step-by-step methodologies for the key analytical techniques used to assess the quality of this compound HCl.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound HCl sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • The chemical shifts should be referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the protons to the structure.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

    • Compare the obtained spectra with literature data for similar compounds if available.[2][7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a widely used technique for determining the purity of a compound by separating it from any impurities. For chiral compounds, specialized chiral stationary phases are required to separate the enantiomers and determine the enantiomeric excess.

Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[1][8]

  • Mobile Phase Preparation:

    • A typical mobile phase for the separation of chiral amines in normal phase mode consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.[9]

    • For reversed-phase chiral HPLC, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.[10]

  • Sample Preparation: Prepare a stock solution of this compound HCl in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm for a saturated amine).

  • Data Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the sample solution.

    • Identify the peaks corresponding to the (S) and any contaminating (R)-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Trustworthiness: The Self-Validating System of a Certificate of Analysis

A Certificate of Analysis (CoA) is a document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical component of a self-validating system for quality control.[11]

Key Information to Scrutinize on a CoA:

  • Product Information: Name, CAS number, batch/lot number.

  • Physical Properties: Appearance, melting point, etc.

  • Analytical Test Results:

    • Identity: Confirmation of the chemical structure (e.g., by NMR, IR).

    • Purity: Typically determined by HPLC or GC, expressed as a percentage.

    • Enantiomeric Excess (for chiral compounds): Determined by chiral HPLC or other enantioselective techniques.

    • Water Content: Often measured by Karl Fischer titration.

    • Residual Solvents: Determined by GC.

  • Date of Analysis and Expiration/Retest Date.

The following diagram illustrates the logical flow of information within a comprehensive Certificate of Analysis.

Caption: A diagram representing the key sections and data flow within a typical Certificate of Analysis.

Conclusion

The procurement of high-quality this compound HCl is a foundational step for its successful application in research and drug development. This guide has provided a framework for identifying potential commercial suppliers and, more importantly, a detailed methodology for the rigorous quality assessment of this chiral building block. By implementing a systematic approach to supplier verification and in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). BioProcess International. [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. (n.d.). ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska Slov Farm. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2021). Journal of Medicinal Chemistry. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. [Link]

  • Azepines. (n.d.). Science of Synthesis. [Link]

  • Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. (2019). ResearchGate. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Scientific Reports. [Link]

  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[11]benzothieno[2,3-c]azepine. (2017). ResearchGate. [Link]

  • How to Read a Chemical Certificate of Analysis (COA). (2023). LabAlley. [Link]

  • Amadis Chemical Company Limited. (n.d.). ChemBuyersGuide.com. [Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of (S)-4-Methoxy-azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, and purification strategies. This technical guide provides a comprehensive framework for determining the solubility profile of (S)-4-Methoxy-azepane, a substituted cyclic amine of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document emphasizes the establishment of a robust, self-validating experimental methodology. We detail the theoretical underpinnings of solubility, present a rigorous protocol for equilibrium solubility determination using the isothermal shake-flask method, and describe quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility assessment program for novel chemical entities.

Introduction: The Strategic Importance of Solubility Profiling

In pharmaceutical and chemical process development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of rational process design. A well-defined solubility profile in a range of organic solvents dictates the feasibility and efficiency of critical downstream operations, including:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal kinetics.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity and yield.

  • Formulation: Developing stable and bioavailable dosage forms.[1][2]

  • Chromatographic Purification: Choosing suitable mobile phases.

This compound, a chiral azepane derivative, possesses functional groups—a secondary amine and an ether—that create a nuanced polarity profile. The azepane ring itself is a common scaffold in pharmacologically active molecules.[3] Its solubility behavior is therefore expected to vary significantly across different solvent classes, making a systematic profiling essential for its development. This guide provides the principles and detailed procedures to generate this critical dataset.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4] However, a more quantitative prediction can be achieved using solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful model for predicting solvent-solute interactions by deconstructing the total cohesive energy density (related to the heat of vaporization) into three distinct components[5][6]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will more readily dissolve in solvents with similar HSP values.[7] While determining the precise HSP for a novel compound like this compound requires experimental work, understanding the HSP of the selected solvents allows for a rational interpretation of the resulting solubility data.

Physicochemical Characterization of this compound

Before initiating experimental work, a thorough characterization of the test article is mandatory under Good Laboratory Practice (GLP) principles.[8][9]

Structural & Predicted Properties
  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Structure: A seven-membered azepane ring with a methoxy group at the 4-position and a secondary amine.

  • Key Features:

    • Hydrogen Bond Donor: The secondary amine (N-H).

    • Hydrogen Bond Acceptors: The nitrogen atom and the oxygen atom of the methoxy group.

    • Polarity: The presence of N-H and C-O bonds introduces significant polarity, while the hydrocarbon backbone provides non-polar character.

Based on its structure, this compound is expected to be a basic compound that is moderately polar. Its solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and accommodate its polarity. For instance, its basic nitrogen suggests enhanced solubility in acidic media, though this guide focuses on neutral organic solvents.[10]

Material Purity & Integrity

The purity of the this compound sample must be ascertained prior to solubility studies, typically by HPLC, NMR, and mass spectrometry. The solid-state form (e.g., crystalline vs. amorphous) should also be characterized, as this can influence solubility.[11]

Experimental Design: A Framework for Solubility Determination

The gold standard for determining the true solubility of a compound is the Thermodynamic Equilibrium Solubility method.[11][12][13] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[2]

Selection of Organic Solvents

A diverse panel of solvents should be selected to probe a wide range of polarities and hydrogen bonding capabilities.

Solvent Class Example Solvent Rationale
Protic Polar Methanol, EthanolCapable of hydrogen bonding (both donor and acceptor). Expected to be good solvents.
Aprotic Polar Acetonitrile, AcetoneHydrogen bond acceptors but not donors. Polarity is a key driver.
Chlorinated Dichloromethane (DCM)Moderately polar, generally good solvent for a wide range of organic molecules.
Ethers Tetrahydrofuran (THF)Aprotic, moderately polar, hydrogen bond acceptor.
Aromatic TolueneNon-polar, probes solubility driven by dispersion forces.
Aliphatic HeptaneHighly non-polar, likely to be a poor solvent or anti-solvent.
Experimental Workflow Diagram

The overall workflow for determining thermodynamic solubility is depicted below. This process ensures that equilibrium is achieved and that the measurement is accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Processing prep_vial 1. Add excess solid This compound to vial add_solvent 2. Add known volume of organic solvent prep_vial->add_solvent equilibrate 3. Equilibrate at constant temp. (e.g., 25°C, 24-48h) with vigorous agitation prep_vial->equilibrate phase_sep 4. Allow solid to settle equilibrate->phase_sep sampling 5. Withdraw supernatant phase_sep->sampling filtration 6. Filter through 0.22 µm syringe filter sampling->filtration dilution 7. Dilute sample accurately into mobile phase filtration->dilution hplc 8. Analyze by validated HPLC-UV method dilution->hplc calc 9. Calculate concentration (mg/mL) against calibration curve hplc->calc

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and measurements are accurate.[14]

Materials and Equipment
  • This compound (purity >98%)

  • HPLC-grade organic solvents

  • 2 mL glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks

  • Validated HPLC system with UV detector

Step-by-Step Procedure
  • Preparation of Slurries: a. To a series of 2 mL glass vials, add an excess of solid this compound (approx. 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[15] b. Accurately pipette 1.0 mL of the desired organic solvent into each vial. c. Securely cap the vials. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration: a. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). b. Agitate the slurries vigorously for a minimum of 24 hours. For some compounds, 48 hours may be necessary to ensure true equilibrium is reached.[16][17] A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Sampling and Preparation: a. After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 30 minutes. b. Carefully withdraw an aliquot of the supernatant (e.g., 200 µL) using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all particulate matter.[4] This step is critical to prevent artificially high results. d. Perform an accurate serial dilution of the filtered sample into the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • Quantification by HPLC: a. Prepare a stock solution of this compound of known concentration in the mobile phase. b. From the stock solution, prepare a series of at least five calibration standards.[4] c. Analyze the standards and the prepared samples using a validated HPLC method. The method should demonstrate good peak shape and separation from any potential impurities. d. Construct a calibration curve by plotting the peak area against concentration for the standards. The curve should have a correlation coefficient (R²) > 0.99. e. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Back-calculate the concentration in the original (undiluted) sample using the dilution factor. b. The final solubility is reported in mg/mL or mol/L, averaged from the triplicate measurements.

HPLC Analysis Workflow

HPLC_Workflow stock Prepare Stock Solution (Known Concentration) standards Create 5-Point Calibration Standards stock->standards inject_std Inject Standards into HPLC standards->inject_std cal_curve Generate Calibration Curve (Peak Area vs. Conc.) R² > 0.99 inject_std->cal_curve calculate Calculate Sample Conc. using Calibration Curve cal_curve->calculate sample_prep Prepare Saturated Sample (Filter & Dilute) inject_sample Inject Prepared Sample into HPLC sample_prep->inject_sample get_area Measure Peak Area of Sample inject_sample->get_area get_area->calculate report Report Final Solubility (mg/mL) calculate->report

Caption: HPLC Quantification Workflow for Solubility.

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table. This format allows for rapid assessment of the compound's behavior across the solvent spectrum.

Table 1: Illustrative Solubility Profile for this compound at 25 °C
Solvent Solvent Class Solubility (mg/mL) Qualitative Classification
MethanolProtic Polar> 200Very Soluble
EthanolProtic Polar155.8Freely Soluble
AcetonitrileAprotic Polar85.2Soluble
DichloromethaneChlorinated70.5Soluble
Tetrahydrofuran (THF)Ether45.1Soluble
TolueneAromatic5.3Sparingly Soluble
HeptaneAliphatic< 0.1Practically Insoluble

(Note: Data are for illustrative purposes to demonstrate proper reporting format.)

Interpretation: The illustrative data show high solubility in polar protic solvents, indicating the importance of hydrogen bonding. Solubility decreases as solvent polarity and hydrogen bonding capability decrease, with very poor solubility in non-polar aliphatic solvents. This profile suggests that a solvent like methanol or ethanol would be suitable for reaction chemistry, while a mixture involving heptane could be an effective anti-solvent for crystallization.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its chemical development. By employing the robust, GLP-compliant isothermal shake-flask method coupled with accurate HPLC quantification, researchers can generate reliable and actionable data. This information is indispensable for making informed decisions in process optimization, purification, and formulation, ultimately accelerating the development timeline and increasing the probability of success. The methodologies described herein provide a comprehensive and scientifically sound approach to this critical task.

References

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . (2019). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Solubility Parameters: Theory and Application . (n.d.). American Institute for Conservation. Retrieved February 5, 2026, from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Azepane . (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Solubility of Organic Compounds . (2023). University of Toronto. Retrieved February 5, 2026, from [Link]

  • Hansen Solubility Parameters . (n.d.). Hansen-Solubility. Retrieved February 5, 2026, from [Link]

  • A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis . (2014). ResearchGate. Retrieved February 5, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent? . (2018). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone . (2021). ResearchGate. Retrieved February 5, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2024). PharmaGuru. Retrieved February 5, 2026, from [Link]

  • Good laboratory practice of equilibrium solubility measurement . (2010). ResearchGate. Retrieved February 5, 2026, from [Link]

  • In-vitro Thermodynamic Solubility . (2023). Protocols.io. Retrieved February 5, 2026, from [Link]

  • Hansen solubility parameter . (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD . (2022). Sciforum. Retrieved February 5, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? . (2023). YouTube. Retrieved February 5, 2026, from [Link]

  • Hansen Solubility Parameters: A User's Handbook . (2000). Kinam Park. Retrieved February 5, 2026, from [Link]

  • Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- . (n.d.). Cheméo. Retrieved February 5, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection . (2021). Improved Pharma. Retrieved February 5, 2026, from [Link]

  • DETERMINATION OF SOLUBILITY CLASS . (n.d.). Faculty of Engineering, Giresun University. Retrieved February 5, 2026, from [Link]

  • Solubility Lab . (2021). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Thermodynamic Solubility Assay . (n.d.). Evotec. Retrieved February 5, 2026, from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . (2002). ACS Publications. Retrieved February 5, 2026, from [Link]

  • 4-(3-Methoxyphenyl)azepane-4-carboxylic acid . (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Handbook: Good Laboratory Practice (GLP) . (2002). World Health Organization. Retrieved February 5, 2026, from [Link]

  • Introduction to the Hansen Solubility Parameters . (2019). YouTube. Retrieved February 5, 2026, from [Link]

  • 4-(Azepane-1-carbonyl)-2-(4-ethoxyphenyl)-6,7-dimethoxyisoquinolin-1-one . (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • GOOD LABORATORY PRACTICE (GLP) . (n.d.). World Health Organization. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Substituted Chiral Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial presentation of substituents, enabling potent and selective interactions with biological targets.[1] When chirality is introduced, particularly at the C4 position, the resulting enantiomerically pure 4-substituted azepanes offer a powerful tool for probing and modulating biological systems with high specificity. This has led to their incorporation into a range of therapeutic agents, including treatments for diabetes, allergies, and central nervous system disorders.[1]

The conformational diversity of the azepane ring is a key determinant of its biological activity.[1] Therefore, synthetic methods that not only control stereochemistry but also allow for diverse substitution are crucial for effective drug design. However, the construction of the seven-membered azepane ring presents significant synthetic challenges due to unfavorable thermodynamic and kinetic factors associated with medium-sized ring formation.[2] This application note provides a detailed guide to two robust and highly stereoselective methods for the synthesis of 4-substituted chiral azepanes, offering insights into their mechanisms and providing detailed experimental protocols.

Featured Synthetic Methodologies

This guide will focus on two distinct and powerful strategies for the stereoselective synthesis of 4-substituted chiral azepanes:

  • Organocatalytic Enantioselective Synthesis via Intramolecular Electrophilic Aromatic Substitution: A modern approach that utilizes a chiral organocatalyst to achieve high enantioselectivity in the formation of fused azepine structures.

  • Diastereoselective and Enantioselective Lithiation-Conjugate Addition: A classic yet highly effective method employing a chiral ligand to control the stereochemistry of a key bond-forming reaction.

Methodology 1: Organocatalytic Enantioselective Synthesis of Fused Chiral Azepanes

This method leverages the in situ generation of a transient, axially chiral vinylidene ortho-quinone methide (VQM) intermediate, which then undergoes an intramolecular electrophilic aromatic substitution catalyzed by a chiral phosphoric acid.[3] This strategy is particularly powerful for constructing polycyclic azepine skeletons with multiple stereogenic centers in a single, highly controlled step.[3]

Causality of Experimental Choices and Mechanistic Insights

The success of this methodology hinges on the ability of the chiral phosphoric acid catalyst to control the facial selectivity of the intramolecular cyclization. The reaction is initiated by the catalyst promoting the formation of the VQM intermediate from a suitable precursor.[1][4] This highly reactive intermediate possesses axial chirality.[5] The chiral catalyst then orchestrates the intramolecular attack of the nucleophilic aromatic ring onto the VQM, proceeding with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee).[3] The choice of a chiral Brønsted acid is critical, as it protonates the intermediate in a stereocontrolled manner, leading to the final product.

Caption: Organocatalytic enantioselective synthesis of fused chiral azepanes.

Experimental Protocol: Organocatalytic Synthesis of a Fused Chiral Azepine

This protocol is adapted from the work of Huang et al.[3]

Materials:

  • Substrate (e.g., N-(2-(1-(1H-carbazol-1-yl)pent-4-yn-1-yl)phenyl)methanesulfonamide): 1.0 equiv

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP): 10 mol%

  • Anhydrous Toluene: 0.1 M solution

  • 4 Å Molecular Sieves (activated)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Add activated 4 Å molecular sieves.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fused chiral azepine.

Data Presentation: Substrate Scope and Performance
EntrySubstrate (Carbazole Moiety)Yield (%)dree (%)
1Unsubstituted92>20:197
23-Methyl85>20:196
33-Methoxy78>20:195
43-Bromo88>20:196
53,6-Dichloro75>20:194

Data adapted from Huang, S., et al. (2021).[3]

Methodology 2: Diastereoselective and Enantioselective Lithiation-Conjugate Addition

This powerful strategy enables the asymmetric synthesis of polysubstituted azepanes through a highly controlled conjugate addition of a lithiated allylamine to an α,β-unsaturated ester.[6] The stereochemical outcome is directed by the chiral diamine ligand, (-)-sparteine.[6][7]

Causality of Experimental Choices and Mechanistic Insights

The key to this method's success lies in the formation of a chiral organolithium intermediate. (-)-Sparteine, a readily available chiral diamine, complexes with n-butyllithium to form a chiral base.[8] This complex then deprotonates the N-Boc-protected allylamine in an enantioselective manner, generating a configurationally stable, enantioenriched organolithium species.[8] This chiral nucleophile then undergoes a conjugate addition to an α,β-unsaturated ester. The facial selectivity of this addition is highly controlled, leading to the formation of the product with excellent diastereoselectivity and enantioselectivity.[6] Subsequent hydrolysis, cyclization, and reduction steps convert the initial adduct into the final 4-substituted chiral azepane.[6]

Sources

Preparation of (S)-4-Methoxy-azepane free base from hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Subject: High-Purity Preparation of (S)-4-Methoxy-azepane Free Base from its Hydrochloride Salt

Document ID: AN-AZP-FB-2026-02

Abstract

This document provides a comprehensive, field-proven protocol for the efficient conversion of this compound hydrochloride, a common salt form for storage and handling, into its corresponding free base. The free base is often the required reactive form for subsequent synthetic transformations in drug discovery and development pipelines. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for verification. The protocol is designed for robustness and high yield, making it suitable for researchers and process chemists.

Introduction and Scientific Rationale

The azepane scaffold is a privileged seven-membered heterocyclic motif integral to the structure of numerous neurologically active pharmaceutical agents.[1][2] this compound, a chiral building block, offers a key structural element for creating analogues with tailored pharmacological profiles.

Amines, such as this compound, are frequently supplied and stored as their hydrochloride salts. This practice offers significant advantages, including enhanced chemical stability, improved crystallinity, and greater solubility in aqueous media, which simplifies handling and formulation.[3][4] However, for many synthetic applications, particularly those requiring the amine to act as a nucleophile, the protonated salt form is unreactive. Therefore, a clean and efficient deprotonation to yield the "free base" is a critical and routine step in synthetic workflows.

This protocol describes a standard acid-base extraction procedure to liberate the free amine. The core principle involves treating an aqueous solution of the hydrochloride salt with a suitable base to neutralize the ammonium chloride, thereby generating the water-insoluble or organic-soluble free amine.[5] Subsequent liquid-liquid extraction isolates the desired product from the aqueous phase containing inorganic salts.

Core Chemical Transformation

The conversion relies on a straightforward acid-base reaction. The hydrochloride salt of the secondary amine exists in a protonated, positively charged state. The addition of a strong base, such as sodium hydroxide (NaOH), deprotonates the ammonium cation to yield the neutral free base, along with sodium chloride and water as byproducts.

Reaction Scheme:

This compound•HCl + NaOH → this compound + NaCl + H₂O

Materials and Equipment

Proper preparation is essential for a successful outcome. All reagents should be of appropriate quality (e.g., ACS grade or higher), and glassware should be clean and dry.

Table of Reagents and Materials
Reagent / MaterialFormulaM.W. ( g/mol )CAS No.Key Properties & Role
This compound HClC₇H₁₆ClNO165.66N/AStarting material
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Strong base for deprotonation
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Organic extraction solvent
Deionized WaterH₂O18.027732-18-5Solvent for salt and base
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent for organic phase
Brine (Saturated NaCl)NaCl (aq)58.447647-14-5Aqueous wash to remove water
Required Equipment
  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks or beakers (appropriate sizes)

  • Separatory funnel (appropriately sized for the reaction scale)

  • Round-bottom flask

  • Rotary evaporator

  • pH meter or pH indicator strips (range 9-14)

  • Standard laboratory glassware (graduated cylinders, funnels)

  • Ice bath

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of 10 mmol of the hydrochloride salt. It can be scaled linearly, with appropriate adjustments to glassware and solvent volumes.

Step 1: Dissolution of the Hydrochloride Salt

1.1. Weigh 1.66 g (10 mmol) of this compound hydrochloride and transfer it to a 100 mL Erlenmeyer flask. 1.2. Add 20 mL of deionized water to the flask. 1.3. Place a magnetic stir bar in the flask and stir the mixture at room temperature until the salt is completely dissolved, resulting in a clear, colorless solution.

  • Expert Insight: Amine hydrochloride salts are generally highly soluble in water due to their ionic nature.[6] Ensuring complete dissolution at this stage is critical for the subsequent basification to proceed efficiently and homogeneously.

Step 2: Basification to Generate the Free Base

2.1. Place the flask containing the dissolved amine salt into an ice bath and allow the solution to cool to 0-5 °C. 2.2. Prepare a 2 M NaOH solution by dissolving 1.60 g of NaOH pellets in 20 mL of deionized water. Caution: This process is exothermic. Allow the base solution to cool before use. 2.3. While vigorously stirring the cooled amine salt solution, add the 2 M NaOH solution dropwise. 2.4. Monitor the pH of the mixture using a pH meter or pH strips. Continue adding the base until the pH is stable at ≥ 12. 2.5. A cloudy suspension or the formation of an oily layer may be observed as the free base precipitates or separates from the aqueous solution.

  • Expert Insight: The neutralization of an acid salt is an exothermic reaction. Cooling the solution prevents potential side reactions and minimizes the volatility of the organic components.[7] A pH of 12 ensures that the equilibrium is overwhelmingly shifted towards the deprotonated free base form, maximizing the yield.

Step 3: Liquid-Liquid Extraction

3.1. Transfer the entire biphasic mixture from the Erlenmeyer flask to a 125 mL separatory funnel. 3.2. Add 30 mL of dichloromethane (DCM) to the separatory funnel. 3.3. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. 3.4. Shake the funnel vigorously for approximately 1 minute to ensure thorough mixing of the aqueous and organic phases. Vent periodically. 3.5. Place the funnel back on a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom. 3.6. Carefully drain the lower organic (DCM) layer into a clean, dry 100 mL Erlenmeyer flask. 3.7. Repeat the extraction of the aqueous layer two more times using 20 mL of DCM each time. Combine all organic extracts in the same flask.

  • Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[8] DCM is an excellent choice for this extraction due to its high density, which simplifies separation, and its ability to effectively dissolve a wide range of organic compounds.

Step 4: Washing and Drying the Organic Phase

4.1. To remove residual water-soluble impurities and excess base, wash the combined organic extracts by adding 20 mL of brine (saturated NaCl solution) to the separatory funnel containing the DCM extracts. 4.2. Shake, vent, and allow the layers to separate as before. Discard the upper aqueous (brine) layer. 4.3. Drain the washed organic layer into a clean, dry flask. 4.4. Add approximately 2-3 g of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.[9] 4.5. Allow the mixture to stand for 15-20 minutes to ensure all residual water is absorbed.

  • Expert Insight: The brine wash helps to "pull" dissolved water out of the organic phase by the common ion effect, improving the efficiency of the subsequent drying step. Anhydrous sodium sulfate is a neutral and widely compatible drying agent with high capacity.[10] A thoroughly dried organic phase is crucial to prevent contamination of the final product with water.

Step 5: Isolation of the Final Product

5.1. Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the sodium sulfate. Collect the filtrate in a pre-weighed round-bottom flask. 5.2. Rinse the flask and the drying agent with a small amount (5-10 mL) of fresh DCM and add this rinsing to the round-bottom flask to maximize product recovery. 5.3. Remove the dichloromethane solvent using a rotary evaporator. Use a water bath temperature of 30-40 °C and apply gentle vacuum. 5.4. Once all the solvent has been removed, a pale yellow or colorless oil should remain. This is the this compound free base. 5.5. Place the flask under high vacuum for at least 1 hour to remove any trace amounts of residual solvent. 5.6. Weigh the flask to determine the final mass and calculate the percentage yield. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of the free base.

G cluster_prep Preparation cluster_iso Isolation & Purification Start Start: this compound HCl Dissolve 1. Dissolve Salt in Deionized Water Start->Dissolve Cool Cool Solution (0-5 °C) Dissolve->Cool Basify 2. Basify with 2M NaOH to pH ≥ 12 Cool->Basify Extract 3. Extract with DCM (3x) Basify->Extract Wash 4. Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Filter 5. Filter off Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Final Final Product: This compound Free Base Evaporate->Final

Caption: Workflow for free base conversion.

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[11] Handle with extreme care. Avoid generating dust if using solid pellets. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All extractions and solvent removal must be performed in a fume hood.

  • Pressure Build-up: When shaking the separatory funnel, especially after basification (which can generate some heat), pressure can build up. Always vent the funnel frequently by pointing the stem away from yourself and others.

Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, properly labeled containers.

References

  • Patent WO2009044404A1. Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.
  • Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. [Link]

  • Journal of Medicinal Chemistry. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Chemistry LibreTexts. Amines as Bases. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

  • ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • University of California, Los Angeles. Using drying agents. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydroxide. [Link]

  • Chemistry LibreTexts. Drying Agents. [Link]

  • PubChem. 4-(3-Methoxyphenyl)azepane-4-carboxylic acid. [Link]

  • Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. [Link]

  • Reddit. Extraction solvent for amines in an aqueous reaction solution?. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ScienceMadness.org. Solubility of organic amine salts. [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents.
  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents.
  • ScienceMadness.org. Solubility of organic amine salts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Nitrene Insertion for Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for advanced practitioners in medicinal chemistry and process development. It synthesizes mechanistic insights from Du Bois, Espino, and recent photochemical ring-expansion methodologies to address the specific challenge of constructing azepane (7-membered) scaffolds via nitrene intermediates.

Current Status: Online Topic: Troubleshooting Regioselectivity & Yield in Azepane Synthesis Lead Scientist: Senior Application Specialist, C-H Functionalization Unit

Executive Summary: The Azepane Challenge

Constructing 7-membered nitrogen heterocycles (azepanes) via direct nitrene C–H insertion is inherently difficult due to entropic disfavor and kinetic competition . Standard transition states favor the formation of 5-membered (pyrrolidine) and 6-membered (piperidine) rings (


).

Successful azepane synthesis requires overcoming these barriers through:

  • Substrate Engineering: Blocking competitive

    
    - and 
    
    
    
    -hydrogen abstraction sites.
  • Catalyst Control: Utilizing robust dirhodium(II) catalysts (e.g.,

    
    ) that tolerate extended reaction times and higher temperatures.
    
  • Strategic Pivots: Switching from direct C–H insertion to dearomative ring expansion (Aza-Büchner) when direct cyclization is chemically inaccessible.

Diagnostic Workflow

Use this logic flow to identify the root cause of your failure mode before altering conditions.

DiagnosticWorkflow Start Issue: Failed Azepane Formation CheckProduct Analyze Crude Mixture (NMR/LCMS) Start->CheckProduct IsomerCheck Major Product is 5- or 6-membered ring? CheckProduct->IsomerCheck Regio Error YieldCheck No Cyclization / Low Conversion? CheckProduct->YieldCheck Reactivity Error DecompCheck Catalyst Degradation / Black Precipitate? CheckProduct->DecompCheck Stability Error SubstrateDesign Root Cause: Kinetic Preference Action: Block 1,5/1,6 sites or Switch to Ring Expansion IsomerCheck->SubstrateDesign Yes Moisture Root Cause: Hydrolysis of Nitrenoid Action: Add 3Å MS, Dry Solvent YieldCheck->Moisture Sulfamate hydrolyzed CatChoice Root Cause: Ligand Oxidation Action: Switch to Rh2(esp)2 DecompCheck->CatChoice Purple -> Green/Black

Figure 1: Diagnostic decision tree for troubleshooting nitrene insertion outcomes.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Ring Size Control[1]

Q1: I am attempting to form an azepane ring, but I exclusively isolate the pyrrolidine (5-membered) or piperidine (6-membered) product. Why? Diagnosis: This is a classic kinetic control issue. The transition state for C–H insertion involves a concerted, asynchronous mechanism.[1] The strain energy required to achieve the overlap for a 7-membered ring transition state is significantly higher than for 5- or 6-membered rings. Corrective Action:

  • Conformational Lock: Introduce gem-dimethyl groups (Thorpe-Ingold effect) or fuse the linker to a rigid ring system to pre-organize the substrate, reducing the entropic penalty of the 7-membered transition state.

  • Site Blocking: If your substrate has accessible

    
    - or 
    
    
    
    -C–H bonds (leading to 5/6-rings), you must replace them with quaternary carbons or heteroatoms to force the nitrene to react at the
    
    
    -position (7-ring).
  • Alternative Strategy: If direct insertion is impossible, switch to Ring Expansion . React a nitrene precursor with an aromatic ring (Aza-Büchner reaction) to form an azepine, which can be hydrogenated to an azepane.

Q2: My reaction yields a mixture of diastereomers. How can I improve selectivity? Diagnosis: The catalyst ligand sphere is too open, allowing multiple approach vectors. Corrective Action:

  • Switch Catalyst: Move from

    
     to 
    
    
    
    (Du Bois catalyst). The strapped bis(carboxylate) ligand creates a rigid, defined cavity that enhances stereocontrol and catalyst lifetime.
  • Lower Temperature: While azepane formation often requires heat, try running the reaction at a lower temperature (

    
     to RT) for longer times (48h+) to favor the most kinetically accessible C–H bond, provided the catalyst is stable (see Q3).
    
Category B: Yield & Catalyst Integrity

Q3: The reaction turns from purple/green to black rapidly, and conversion stops at <30%. Diagnosis: Catalyst decomposition (reduction to


 or ligand oxidation). Standard catalysts like 

are often unstable under the oxidative conditions required for difficult insertions. Corrective Action:
  • Use

    
    :  This catalyst is explicitly designed to resist oxidative degradation by the hypervalent iodine oxidant. It allows for lower catalyst loading (
    
    
    
    ) and longer reaction times.
  • Slow Addition: Do not add the oxidant (

    
    ) all at once. Add it as a solid in portions or as a solution via syringe pump over 4–6 hours to keep the concentration of the active, unstable nitrenoid species low, preventing dimerization.
    

Q4: I see a large amount of sulfonamide starting material (


) regeneration. 
Diagnosis:  Water is intercepting the nitrenoid or the iminoiodinane intermediate.
Corrective Action: 
  • Strict Anhydrous Conditions: The reaction is extremely water-sensitive. Flame-dry glassware and use freshly distilled solvents (DCM or Benzene).

  • Add Desiccants: Add activated

    
     or 
    
    
    
    molecular sieves and
    
    
    (2.3 equiv) to the reaction mixture.
    
    
    neutralizes the acetic acid byproduct, which can otherwise catalyze deleterious pathways.

Mechanistic Insight: The Catalytic Cycle

Understanding the active species is crucial for troubleshooting. The cycle involves the formation of a highly electrophilic Rh-nitrenoid.

CatalyticCycle Rh_dimer Rh2(esp)2 (Resting State) Iminoiodinane Iminoiodinane Intermediate Rh_dimer->Iminoiodinane Coordination Oxidant PhI(OAc)2 + H2NSO3R Oxidant->Iminoiodinane In situ formation Nitrenoid Rh-Nitrenoid (Active Electrophile) Iminoiodinane->Nitrenoid - PhI (Rate Limiting) Insertion C-H Insertion (Concerted) Nitrenoid->Insertion Substrate Approach Insertion->Rh_dimer Regeneration Product Azepane Product Insertion->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Rh-catalyzed C-H amination.

Experimental Protocols

Protocol A: Standard Intramolecular C-H Amination (Du Bois Method)

Best for substrates where 5/6-membered ring formation is structurally blocked.

Reagents:

  • Substrate (Sulfamate ester): 1.0 equiv

  • Catalyst:

    
     (
    
    
    
    )
  • Oxidant:

    
     (1.1–1.4 equiv)
    
  • Additive:

    
     (2.3 equiv)
    
  • Solvent:

    
     or Benzene (
    
    
    
    )

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add the sulfamate substrate,

    
    , 
    
    
    
    , and activated
    
    
    molecular sieves.
  • Solvent: Add anhydrous solvent (

    
     relative to substrate).
    
  • Oxidant Addition: Add

    
     in one portion (if substrate is reactive) or slow addition (if substrate is sluggish).
    
  • Reaction: Stir at

    
     (reflux for DCM) for 4–12 hours. Monitor by TLC/LCMS.
    
  • Workup: Filter through a pad of Celite to remove

    
     and sieves. Concentrate in vacuo.
    
  • Purification: Flash chromatography on silica gel.

Protocol B: Dearomative Ring Expansion (Alternative Route)

Use this when direct C-H insertion fails to yield the 7-membered ring.

Concept: Instead of inserting into an aliphatic chain, insert the nitrene into an aromatic ring to form an azepine, then reduce it.

  • Precursor: Aryl sulfamate or aryl azide.

  • Photochemical Activation: Irradiate with Blue LEDs (450 nm) in the presence of a photosensitizer (if using azide) or use Rh-catalysis for sulfamates.

  • Hydrogenation: Reduce the resulting azepine with

    
     to obtain the saturated azepane.
    

Catalyst Performance Data

Comparative Efficiency for Difficult Insertions:

CatalystStabilityOxidative ResistanceRec.[2] LoadingBest For

HighExcellent

Azepanes , unactivated

C-H, intermolecular reactions

LowPoor

Simple 5-membered rings, activated benzylic C-H

MediumGood

Substrates requiring steric differentiation

LowPoor

General purpose, cost-effective for easy substrates

References

  • Espino, C. G., & Du Bois, J. (2001).[3] "A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.

  • Du Bois, J. (2011).[4] "Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis."[4] Organic Process Research & Development.

  • Fiori, K. W., & Du Bois, J. (2007).[3] "Catalytic Intermolecular Amination of C–H Bonds: Method Development and Mechanistic Insights." Journal of the American Chemical Society.[1][3]

  • Ruffoni, A., et al. (2024).[5] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.

  • Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). "Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds." Accounts of Chemical Research.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.